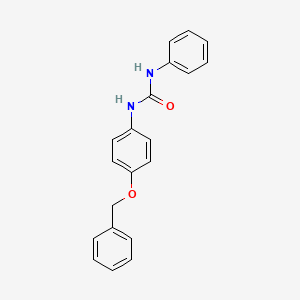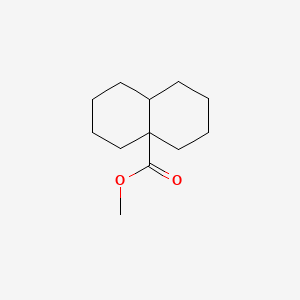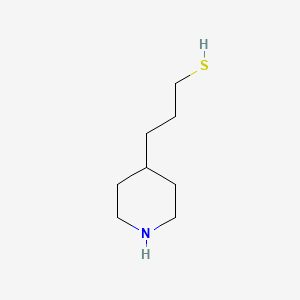
1-Ethyl-4-imino-6-methyl-1,4-dihydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is a chemical compound with the molecular formula C₁₃H₁₃N₃. It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group, an imino group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ethyl and imino groups are then introduced via alkylation and imination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent systems to facilitate the desired transformations. The scalability of these methods is crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of quinoline derivatives with different functional groups .
Scientific Research Applications
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinolinecarbonitrile derivatives: These compounds share the quinoline ring and nitrile group but differ in other substituents.
1,4-Dihydroquinoline derivatives: These compounds have the 1,4-dihydroquinoline core but may lack the nitrile or imino groups.
Uniqueness
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-ethyl-4-imino-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-16-8-10(7-14)13(15)11-6-9(2)4-5-12(11)16/h4-6,8,15H,3H2,1-2H3 |
InChI Key |
PAVHQJVNAIHOCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N)C2=C1C=CC(=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)




![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)

![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)






